2,5-Bis(5-phenyl-2-oxazolyl)pyridine
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Overview
Description
2,5-Bis(5-phenyl-2-oxazolyl)pyridine is an organic compound with the molecular formula C23H15N3O2 It is characterized by a pyridine ring flanked by two oxazole groups, each substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-phenyl-2-oxazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dibromopyridine with phenylglyoxal in the presence of a base, followed by cyclization to form the oxazole rings .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(5-phenyl-2-oxazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,5-Bis(5-phenyl-2-oxazolyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2,5-Bis(5-phenyl-2-oxazolyl)pyridine varies depending on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical reactions. In biological systems, its fluorescent properties are utilized for imaging, where it interacts with specific biomolecules to emit light upon excitation .
Comparison with Similar Compounds
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Similar in structure but with oxazole groups at different positions on the pyridine ring.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Contains a benzene ring instead of a pyridine ring, with similar oxazole substitutions.
Uniqueness: 2,5-Bis(5-phenyl-2-oxazolyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C23H15N3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-phenyl-2-[5-(5-phenyl-1,3-oxazol-2-yl)pyridin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-7-16(8-4-1)20-14-25-22(27-20)18-11-12-19(24-13-18)23-26-15-21(28-23)17-9-5-2-6-10-17/h1-15H |
InChI Key |
IXNDQJVRGBIWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CN=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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